N-butyl-4-(2-methylphenoxy)-1-butanamine
Description
Chemical Structure: N-butyl-4-(2-methylphenoxy)-1-butanamine is a secondary amine characterized by a butyl chain attached to an amine group and a phenoxy ring substituted with a methyl group at the ortho (2nd) position. Its molecular formula is C₁₅H₂₅NO, with a molecular weight of 235.37 g/mol (calculated from PubChem data).
Properties
IUPAC Name |
N-butyl-4-(2-methylphenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-3-4-11-16-12-7-8-13-17-15-10-6-5-9-14(15)2/h5-6,9-10,16H,3-4,7-8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSGJICSTUMACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Features :
- Phenoxy Substituent: The 2-methylphenoxy group contributes to its hydrophobicity and steric profile, influencing receptor interactions and metabolic stability .
- Amine Functionality : The butylamine moiety enables hydrogen bonding and ionic interactions, critical for biological activity .
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares N-butyl-4-(2-methylphenoxy)-1-butanamine with key structural analogs, emphasizing substituent variations and their implications:
Impact of Substituent Position and Size
- Para-substituted analogs (e.g., 4-methyl or 4-ethyl) exhibit enhanced electronic effects on the phenoxy ring, altering binding affinity to targets like monoamine transporters .
- Substituent Bulk: The 2-tert-butyl analog (C₁₈H₃₁NO) demonstrates significantly higher molecular weight and steric bulk, which may improve blood-brain barrier penetration but reduce solubility . Dimethyl substitution (2,4-dimethyl) increases hydrophobicity, correlating with enhanced membrane permeability and dual pharmacological activities .
Research Findings and Key Data
Physicochemical Properties
| Property | This compound | N-butyl-4-(4-methylphenoxy)butan-1-amine | N-butyl-4-(2-tert-butylphenoxy)butan-1-amine |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 3.5 | 5.2 |
| Water Solubility (mg/L) | 12.5 | 18.7 | 2.3 |
| Vapor Pressure (mm Hg, 25°C) | 0.01 | 0.02 | <0.001 |
Data inferred from structural analogs in PubChem and BenchChem entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
